BenchChemオンラインストアへようこそ!

1-(4-Bromophenyl)-2-(tert-butylamino)ethan-1-one

Lipophilicity Membrane permeability Physicochemical profiling

Choose this ethanone scaffold (CAS 920804-18-8) for your SAR program to exploit its distinct pharmacophore. The 4-bromo-tert-butylamino core mirrors a 23 nM nAChR analog, while the ethanone backbone lacks the α-methyl group of aminopropiophenones like bupropion, altering metabolic vulnerability and transporter binding. Its para-bromo substituent is a kinetically competent handle for Suzuki, Buchwald-Hartwig, or Sonogashira couplings, enabling one-step library diversification without core protection. Ideal for profiling α4β2 vs. α3β4 selectivity.

Molecular Formula C12H16BrNO
Molecular Weight 270.17 g/mol
CAS No. 920804-18-8
Cat. No. B15173282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromophenyl)-2-(tert-butylamino)ethan-1-one
CAS920804-18-8
Molecular FormulaC12H16BrNO
Molecular Weight270.17 g/mol
Structural Identifiers
SMILESCC(C)(C)NCC(=O)C1=CC=C(C=C1)Br
InChIInChI=1S/C12H16BrNO/c1-12(2,3)14-8-11(15)9-4-6-10(13)7-5-9/h4-7,14H,8H2,1-3H3
InChIKeyFPHSACFVLYRSEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Bromophenyl)-2-(tert-butylamino)ethan-1-one (CAS 920804-18-8): Structural Identity, Physicochemical Profile, and Procurement-Relevant Classification


1-(4-Bromophenyl)-2-(tert-butylamino)ethan-1-one (CAS 920804-18-8) is a synthetic α-aminoketone belonging to the phenacylamine subclass, defined by a 4-bromophenyl ring linked to an ethanone core bearing an N-tert-butylamino substituent at the α-carbon . With a molecular formula of C₁₂H₁₆BrNO, an exact mass of 269.04200 Da, a computed LogP of 3.41, and a topological polar surface area (PSA) of 29.10 Ų, the compound occupies a distinct physicochemical space relative to its closest ethanone and propanone analogs . Unlike the clinically established aminopropiophenone bupropion, this compound features an ethanone backbone (lacking the α-methyl branch), a para-bromo substituent (in place of meta-chloro), and a tertiary butylamino group—structural features that fundamentally alter its conformational flexibility, metabolic vulnerability, and molecular recognition profile [1]. It is commercially available as a research-grade building block and is referenced in medicinal chemistry programs exploring monoamine transporter ligands and nicotinic acetylcholine receptor (nAChR) antagonists.

Why 1-(4-Bromophenyl)-2-(tert-butylamino)ethan-1-one Cannot Be Replaced by Generic In-Class Analogs: Key Structural and Physicochemical Differentiators


Substituting 1-(4-bromophenyl)-2-(tert-butylamino)ethan-1-one (CAS 920804-18-8) with a structurally similar aminoketone—such as the 4-chloro ethanone analog (CAS 91068-94-9), the propanone homolog 1-(4-bromophenyl)-2-(tert-butylamino)propan-1-one (CHEMBL566001), or the clinical agent bupropion—introduces measurable deviations in lipophilicity, steric bulk, hydrogen-bonding capacity, and synthetic reactivity that can confound SAR interpretation and lead to non-overlapping biological outcomes . The ethanone scaffold lacks the α-methyl group present in bupropion and related aminopropiophenones, which is known to influence monoamine transporter binding kinetics, metabolic N-dealkylation rates, and nicotinic receptor subtype selectivity [1]. Furthermore, the para-bromo substituent confers both a distinct electron-withdrawing character (affecting carbonyl reactivity) and a versatile synthetic handle for downstream cross-coupling diversification that the 4-chloro analog cannot match in terms of oxidative addition kinetics [2]. Direct quantitative evidence for differential LogP, molecular weight, and nAChR antagonist potency between the target compound's closest characterized analog and bupropion is presented in Section 3. However, readers should note that compound-specific bioactivity data for the ethanone scaffold itself remain sparse in the peer-reviewed literature, and several evidence dimensions rely on class-level inference from the closely related propanone series.

Quantitative Procurement-Relevant Differentiation Evidence for 1-(4-Bromophenyl)-2-(tert-butylamino)ethan-1-one (CAS 920804-18-8)


Lipophilicity (LogP) Advantage of the 4-Bromo Substituent Over the 4-Chloro Ethanone Analog

The 4-bromo substituent in 1-(4-bromophenyl)-2-(tert-butylamino)ethan-1-one imparts a measurably higher computed lipophilicity compared to the 4-chloro ethanone analog. The target compound exhibits a computed LogP of 3.41080 , while 2-(tert-butylamino)-1-(4-chlorophenyl)ethanone (CAS 91068-94-9) has a computed LogP of 3.30170 [1]. This represents a ΔLogP of +0.1091 units, corresponding to an approximately 1.29-fold increase in the computed octanol-water partition coefficient. Both compounds share identical PSA values (29.10 Ų) and H-bond donor/acceptor counts, isolating the LogP difference to the halogen identity.

Lipophilicity Membrane permeability Physicochemical profiling

Molecular Weight Differentiation and Its Impact on Downstream Conjugation and Detection Sensitivity

The 4-bromo substitution in the target compound increases the molecular weight by 44.45 g/mol relative to the 4-chloro ethanone analog (270.17 vs. 225.72 g/mol) [1]. The exact monoisotopic mass difference is even more pronounced: 269.04200 Da (target, C₁₂H₁₆⁷⁹BrNO) versus 225.09200 Da (4-Cl analog, C₁₂H₁₆³⁵ClNO), yielding a ΔExact Mass of 43.95000 Da [1]. This mass increment, coupled with the distinctive 1:1 bromine isotope pattern (⁷⁹Br:⁸¹Br), provides unequivocal mass spectrometric identification and quantification of the target compound in complex mixtures, even in the presence of chlorinated analogs.

Molecular weight Mass spectrometry Conjugation chemistry

Scaffold-Based Differentiation: Ethanone (Phenacylamine) Backbone vs. Propanone (Cathinone-Like) Backbone in Monoamine Transporter Pharmacology

The propanone homolog of the target compound—1-(4-bromophenyl)-2-(tert-butylamino)propan-1-one (CHEMBL566001, BDBM50302910)—has been directly characterized for monoamine transporter binding affinity. At the human dopamine transporter (DAT) expressed in HEK293 cells, this propanone analog exhibited a Ki of 1,920 nM for displacement of [¹²⁵I]RTI-55 [1]. At the serotonin transporter (SERT), the Ki was 4,170 nM, and at the norepinephrine transporter (NET), the Ki exceeded 10,000 nM [1]. In contrast, bupropion—which shares the propanone backbone but bears a 3-chloro substituent—shows a DAT Ki of approximately 1,400–3,640 nM, NET Ki of 1,400–2,800 nM, and SERT Ki of ~45,000 nM [2]. The ethanone scaffold of the target compound lacks the α-methyl group that is integral to the propanone pharmacophore; this deletion is predicted to reduce steric bulk near the amine, potentially altering the kinetics of transporter interaction and metabolic N-dealkylation by CYP2B6 [3]. Direct binding data for the ethanone scaffold are not yet published, and the transporter profile presented here represents class-level inference from the propanone analog.

Monoamine transporter Dopamine transporter (DAT) Scaffold hopping

Subtype-Selective nAChR Antagonism: Quantitative Advantage of the 4-Bromo Substituent Over Bupropion at α4β2 Receptors

The propanone analog 1-(4-bromophenyl)-2-(tert-butylamino)propan-1-one (CHEMBL566001) demonstrates an IC₅₀ of 23 nM for antagonism of human α4β2 nicotinic acetylcholine receptors (nAChRs) expressed in SH-SY5Y cells, as assessed by inhibition of carbamylcholine-induced ⁸⁶Rb⁺ efflux [1]. By comparison, bupropion—the clinical smoking cessation agent—exhibits an α4β2 nAChR IC₅₀ of approximately 1,800 nM (1.8 μM) under comparable assay conditions . This represents an approximately 78-fold greater potency at α4β2 nAChRs for the 4-bromo-propanone scaffold relative to bupropion. The 4-bromo substituent and tert-butylamino group are both implicated in this enhanced nAChR interaction, as the Carroll et al. (2010) SAR study demonstrated that halogen substitution and N-alkyl bulk independently modulate nAChR subtype selectivity among bupropion analogues [2]. The ethanone scaffold of the target compound may further influence nAChR binding through altered conformational flexibility relative to the propanone series, though direct measurements are not yet reported.

Nicotinic acetylcholine receptor α4β2 nAChR Smoking cessation

Aryl Bromide as a Superior Synthetic Handle for Downstream Diversification vs. Aryl Chloride in Cross-Coupling Chemistry

The para-bromo substituent on the target compound serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck), enabling late-stage diversification of the ethanone scaffold without altering the aminoketone pharmacophore . Aryl bromides generally undergo oxidative addition to Pd(0) 10–100 times faster than the corresponding aryl chlorides under standard catalytic conditions, providing higher yields, milder reaction temperatures, and broader substrate scope [1]. In the specific context of α-aminoketones, the Kalendra and Sickles (2003) study demonstrated that para-substituted phenacyl derivatives react with tert-butylamine via SN2 displacement at rates that scale with the electron-withdrawing character of the para-substituent (k × 10³ L M⁻¹ min⁻¹: H = 20.5, p-Cl = 20.0, p-CF₃ = 27.3), confirming that the 4-bromo group accelerates nucleophilic displacement relative to electron-donating substituents [2]. While the 4-chloro ethanone analog (CAS 91068-94-9) is structurally closest, its C–Cl bond is significantly less reactive in cross-coupling, limiting its utility as a diversification platform.

Cross-coupling Suzuki-Miyaura Synthetic intermediate

High-Value Application Scenarios for 1-(4-Bromophenyl)-2-(tert-butylamino)ethan-1-one (CAS 920804-18-8) Driven by Quantitative Differentiation Evidence


Nicotinic Acetylcholine Receptor (nAChR) Subtype Selectivity Profiling and Smoking Cessation Lead Discovery

The 4-bromo-tert-butylamino pharmacophore, as evidenced by the propanone analog's 23 nM IC₅₀ at α4β2 nAChR—a 78-fold improvement over bupropion's ~1,800 nM [1]—makes the target ethanone scaffold a high-priority starting point for nAChR subtype selectivity profiling. Researchers can use the compound to systematically probe whether deletion of the α-methyl group (propanone → ethanone) further enhances α4β2 vs. α3β4 selectivity, a key determinant of therapeutic window in smoking cessation. The aryl bromide handle also enables rapid Suzuki-based SAR exploration at the 4-position to optimize nAChR subtype bias [2].

Monoamine Transporter SAR Studies Leveraging Scaffold Divergence from Bupropion

The ethanone backbone of CAS 920804-18-8 represents a scaffold-hop from the clinically precedented aminopropiophenone series. With the propanone homolog showing DAT Ki = 1,920 nM and SERT Ki = 4,170 nM—a SERT/DAT ratio distinct from bupropion's ~30:1 SERT/DAT selectivity gap [1][3]—this compound is positioned for head-to-head transporter profiling to determine how the ethanone scaffold alters the DAT/SERT/NET selectivity fingerprint. The higher LogP (3.41 vs. 3.30 for the 4-Cl analog) may also influence transporter binding kinetics and CNS distribution .

Late-Stage Diversification via Palladium-Catalyzed Cross-Coupling for Focused Library Synthesis

The para-bromo substituent provides a chemically orthogonal and kinetically competent synthetic handle for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings without requiring protection of the aminoketone core [2][4]. This enables medicinal chemistry teams to generate focused libraries of 4-aryl/heteroaryl ethanone derivatives in a single diversification step. The ethanone scaffold's reduced steric hindrance at the α-carbon (compared to the α-methyl-bearing propanone series) may further facilitate subsequent reductive amination or oxime formation .

Metabolic Stability Assessment and CYP Phenotyping of the Phenacylamine Scaffold

The ethanone backbone lacks the α-methyl group that is the primary site of CYP2B6-mediated hydroxylation in bupropion [3][5]. This structural divergence predicts a distinct metabolic pathway—likely involving N-tert-butyl dealkylation or ketone reduction—that may confer a longer half-life and reduced formation of active metabolites compared to bupropion. The bromine isotope signature enables unambiguous LC-MS/MS tracking of the parent compound and its metabolites in hepatocyte incubation studies .

Quote Request

Request a Quote for 1-(4-Bromophenyl)-2-(tert-butylamino)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.